3-Fluoro-4-methoxybenzene-1-carbothioamide
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Overview
Description
3-Fluoro-4-methoxybenzothioamide is an organic compound with the molecular formula C8H8FNOS. It is a derivative of benzothioamide, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring.
Preparation Methods
The synthesis of 3-Fluoro-4-methoxybenzothioamide typically involves the conversion of 3-fluoro-4-methoxybenzamide to the corresponding thioamide. One common method involves the use of Lawesson’s reagent, a thionation agent, under controlled conditions. The reaction is carried out in tetrahydrofuran (THF) under an argon atmosphere at low temperatures .
Synthetic Route:
- Dissolve 3-fluoro-4-methoxybenzamide in THF.
- Add Lawesson’s reagent to the solution.
- Maintain the reaction mixture at 0°C under an argon atmosphere.
- Allow the reaction to proceed, then isolate and purify the product.
Chemical Reactions Analysis
3-Fluoro-4-methoxybenzothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The thioamide group can be oxidized to form sulfonamides or other sulfur-containing derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzothioamides
- Sulfonamides
- Amines
Scientific Research Applications
3-Fluoro-4-methoxybenzothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and optical applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group influences its electronic properties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzothioamide can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound has a carboxylic acid group instead of a thioamide group, leading to different reactivity and applications.
3-Fluoro-4-methoxybenzaldehyde: The presence of an aldehyde group makes it more reactive in condensation reactions and useful in fragrance and flavor industries.
3-Fluoro-4-methoxybenzenethiol: This thiol derivative is used in the synthesis of sulfur-containing compounds and has applications in materials science.
Uniqueness: 3-Fluoro-4-methoxybenzothioamide is unique due to its combination of a fluorine atom and a thioamide group, which imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H8FNOS |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-fluoro-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8FNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12) |
InChI Key |
PPIXGZWZIRCOQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N)F |
Origin of Product |
United States |
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